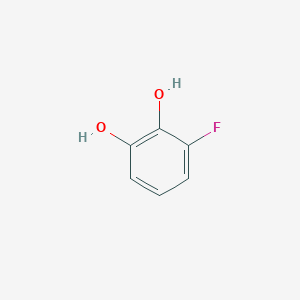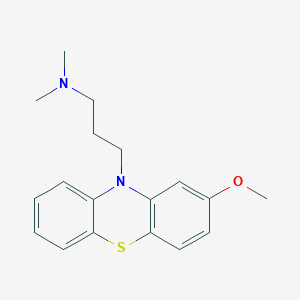
h-Lys-leu-val-phe-phe-oh
概要
説明
The compound h-Lys-leu-val-phe-phe-oh is a peptide sequence composed of the amino acids lysine, leucine, valine, and two phenylalanine residues. This peptide sequence is known for its ability to self-assemble into nanostructures, making it a valuable component in various scientific and industrial applications, particularly in the field of nanomedicine.
科学的研究の応用
h-Lys-leu-val-phe-phe-oh: has a wide range of applications in scientific research, including:
Nanomedicine: Used in the development of nanostructures for drug delivery and biomaterials.
Cancer Research: Employed in strategies to inhibit tumor progression and metastasis.
Hydrogel Formation: Utilized in the creation of hydrogels for tissue engineering and regenerative medicine.
Biomaterials: Incorporated into biomaterials for various biomedical applications.
作用機序
Target of Action
The primary target of the h-Lys-Leu-Val-Phe-Phe-OH peptide, often referred to as KLVFF, is the tumor microenvironment (TME) . The peptide motifs are targeted to the tumor by hyaluronic acid (HA) functionalized liposomes .
Mode of Action
The KLVFF peptide motifs interact with their targets by spontaneously undergoing self-assembly to form nanofibers . These nanofibers create a net-like structure that wraps around tumor cells . This self-assembly behavior has been investigated in phosphate buffered saline (PBS) to form hydrogels .
Biochemical Pathways
The KLVFF peptide motifs affect the interactions between tumor cells and the surrounding microenvironment, contributing to tumor metastasis . The fibrous nanostructures bury the membrane protrusions and thus hinder the migration and invasion of tumor cells, especially the transmigration through the fenestrated endothelium .
Pharmacokinetics
The pharmacokinetics of the KLVFF peptide motifs are influenced by their self-assembly into nanofibers . The nano-nets stably retain in the primary tumor site for over 72 hours . .
Result of Action
The nanofibril coatings on tumor cells significantly block tumor cells induced platelet aggregation in vitro and prevent the adhesion of platelet around circulating tumor cells (CTCs) in vivo . This limits the pro-metastasis effect of platelets and prevents early metastasis . Furthermore, the nano-nets effectively prevent the activation of intratumoral platelet, which suppresses tumor progression and the spontaneous lung metastasis in 4T1 breast cancer mice model .
Action Environment
The action of the KLVFF peptide motifs is influenced by the tumor microenvironment . The presence of hyaluronic acid (HA) functionalized liposomes aids in targeting the peptide motifs to the tumor . The environmental factors within the tumor microenvironment can influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of h-Lys-leu-val-phe-phe-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
h-Lys-leu-val-phe-phe-oh: undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.
Reduction: The peptide can be reduced to modify its structural properties.
Substitution: Amino acid residues can be substituted to alter the peptide’s functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Modified peptide with altered structural properties.
Substitution: Peptide variants with different amino acid residues.
類似化合物との比較
h-Lys-leu-val-phe-phe-oh: is unique due to its specific amino acid sequence and self-assembly properties. Similar compounds include:
Val-phe-phe: Another peptide sequence known for hydrogel formation.
Leu-phe-phe: Similar in structure but with different self-assembly behavior.
Phe-phe-val: Another variant with distinct nanostructure formation properties.
These similar compounds share the ability to form nanostructures but differ in their specific applications and self-assembly characteristics.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICITCLFXRGKJW-IIZANFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















